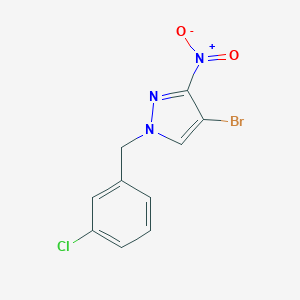
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide, also known as DPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 304.4 g/mol.
作用机制
The mechanism of action of 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in inflammation, pain, and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and HDACs, as mentioned above. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
实验室实验的优点和局限性
One of the main advantages of using 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide in lab experiments is that it is relatively easy to synthesize and is readily available. This compound has also been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins. Another limitation is that this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.
未来方向
There are several future directions for the study of 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide. One area of research is the development of new drugs that target COX-2 and HDACs. This compound has shown promise as a lead compound for the development of such drugs. Another area of research is the study of this compound in animal models of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, but its efficacy in vivo has not been extensively studied. Finally, the safety and efficacy of this compound in humans need to be established before it can be considered for clinical use. Clinical trials are needed to determine the optimal dosage, safety, and efficacy of this compound in humans.
合成方法
The synthesis of 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide involves the reaction of 3-pyridinecarboxamide with 2,2-dimethylthioacetic acid chloride in the presence of triethylamine. The reaction proceeds via an intermediate, which is then treated with ammonium hydroxide to yield the final product. The synthesis of this compound is a relatively simple and straightforward process that can be carried out in a laboratory setting.
科学研究应用
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In biochemistry, this compound has been used as a probe to study the binding of proteins to DNA, which has implications for the development of new drugs that target DNA-binding proteins. In pharmacology, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
属性
分子式 |
C11H15N3OS |
|---|---|
分子量 |
237.32 g/mol |
IUPAC 名称 |
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H15N3OS/c1-11(2,3)9(15)14-10(16)13-8-5-4-6-12-7-8/h4-7H,1-3H3,(H2,13,14,15,16) |
InChI 键 |
SLKTWUAWOGJKRL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CN=CC=C1 |
规范 SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)

![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)




